molecular formula C10H13N5O2S B12807649 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- CAS No. 132062-69-2

1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)-

Cat. No.: B12807649
CAS No.: 132062-69-2
M. Wt: 267.31 g/mol
InChI Key: YIESZIKBQOMSEZ-RNFRBKRXSA-N
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Description

6-Hydroxy-1-methyl-4-oxothiazolidine (6-OHMe-1,4-OXTh-A) is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methyl-4-oxothiazolidine typically involves the reaction of a thiazolidine derivative with appropriate reagents under controlled conditions. One common method is the cyclization of a thiourea derivative with an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of 6-Hydroxy-1-methyl-4-oxothiazolidine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-4-oxothiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different functional groups. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiazolidine ring. Reagents such as alkyl halides or acyl chlorides are commonly used for this purpose.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature0-50°C.

    Substitution: Alkyl halides, acyl chlorides; reaction temperature25-100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives with different functional groups.

    Substitution: Substituted thiazolidines with various alkyl or acyl groups.

Scientific Research Applications

6-Hydroxy-1-methyl-4-oxothiazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazolidine derivatives. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation. Its antioxidant properties make it a potential candidate for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-4-oxothiazolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects primarily through:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing their normal function. This inhibition can disrupt metabolic pathways and lead to therapeutic effects.

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress, protecting cells from damage. This activity is particularly relevant in the context of diseases associated with oxidative stress.

    Modulation of Signaling Pathways: It can influence various cellular signaling pathways, leading to changes in gene expression and cellular responses. This modulation can have therapeutic implications in the treatment of diseases.

Comparison with Similar Compounds

6-Hydroxy-1-methyl-4-oxothiazolidine can be compared with other thiazolidine derivatives to highlight its uniqueness:

    Similar Compounds: Thiazolidine-2,4-dione, 2-Methylthiazolidine, 4-Oxothiazolidine.

    Uniqueness: Unlike other thiazolidine derivatives, 6-Hydroxy-1-methyl-4-oxothiazolidine possesses a hydroxyl group at the 6-position, which imparts unique chemical properties and reactivity. This structural feature enhances its potential as an enzyme inhibitor and antioxidant, making it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- is a synthetic derivative of purine and oxathiane that has garnered interest due to its potential biological activities. The structure of this compound suggests it may interact with various biological targets, particularly in the realm of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 1,4-Oxathiane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R-cis)- is C12H14N4O2S. The structure features a purine moiety linked to an oxathiane ring, which is hypothesized to influence its biological interactions.

Antiviral Properties

Research indicates that compounds similar to 1,4-Oxathiane-2-methanol exhibit antiviral properties. For instance, nucleoside analogs derived from purines have been shown to inhibit viral replication by interfering with nucleic acid synthesis. A study demonstrated that certain purine derivatives can effectively inhibit retroviral infections by targeting viral reverse transcriptase enzymes .

Anti-inflammatory Effects

The compound's structural similarities to known anti-inflammatory agents suggest potential activity in modulating inflammatory pathways. For example, related compounds have been shown to inhibit the P2X7 receptor in macrophages, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species (ROS) . Such mechanisms could be relevant for treating conditions characterized by chronic inflammation.

The proposed mechanism of action for 1,4-Oxathiane-2-methanol involves its interaction with purinergic receptors. By binding to these receptors, the compound may modulate intracellular calcium levels and influence cell signaling pathways associated with inflammation and immune response. This is particularly relevant in macrophage activation where P2X7 receptor signaling plays a crucial role .

Case Studies

  • In Vitro Studies : In experiments involving RAW 264.7 macrophages, derivatives of oxathiane demonstrated the ability to inhibit ATP-induced calcium influx and ROS production. These findings suggest that such compounds could protect against oxidative stress in inflammatory conditions .
  • Animal Models : In vivo studies have shown that similar compounds can reduce inflammation in carrageenan-induced paw edema models. This indicates their potential therapeutic efficacy in treating inflammatory diseases .

Data Tables

Activity Effect Reference
AntiviralInhibition of viral replication
Anti-inflammatoryReduced cytokine production
CytoprotectiveProtection against oxidative stress

Properties

CAS No.

132062-69-2

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-oxathian-2-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-18-2-6(1-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1

InChI Key

YIESZIKBQOMSEZ-RNFRBKRXSA-N

Isomeric SMILES

C1[C@H](O[C@H](CS1)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

C1C(OC(CS1)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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